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molecular formula C9H15BrO4 B8330273 Dimethyl 2-(3-bromopropyl)-2-methylmalonate

Dimethyl 2-(3-bromopropyl)-2-methylmalonate

Cat. No. B8330273
M. Wt: 267.12 g/mol
InChI Key: VBBXQYUJIRHYHI-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

NaH at 60% in mineral oil (1.63 g, 40.8 mmol. 1.3 eq) was washed three times with hexane and subsequently dried. After addition of dried THF (30 mL) the suspension was cooled to 0° C. Dimethyl methylmalonate (4.7 g, 32.3 mmol, 1.0 eq) was slowly and carefully added and gas development was observed. The mixture was stirred for 15 minutes and subsequently 1,3-dibromopropane (24 g, 119.0 mmol, 3.7 eq) was added in one portion. The mixture was allowed to reach room temperature and was then stirred for further 16 hours. NaOH 1.0 M solution was added, the crude was extracted with ethyl acetate; the organic layers were collected and dried, the obtained oil was purified by SiO2 column (elution: cyclohexane followed by EtOAc). The title product (6.6 g, 76% yield) was obtained.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[C:3]([O:5][CH3:6])=[O:4].[Br:11][CH2:12][CH2:13][CH2:14]Br.[OH-].[Na+]>>[CH3:6][O:5][C:3](=[O:4])[C:2]([CH2:14][CH2:13][CH2:12][Br:11])([CH3:1])[C:7]([O:9][CH3:10])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
CC(C(=O)OC)C(=O)OC
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
BrCCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
NaH at 60% in mineral oil (1.63 g, 40.8 mmol. 1.3 eq) was washed three times with hexane
CUSTOM
Type
CUSTOM
Details
subsequently dried
ADDITION
Type
ADDITION
Details
After addition of dried THF (30 mL) the suspension
ADDITION
Type
ADDITION
Details
carefully added
CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
was then stirred for further 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the crude was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layers were collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the obtained oil was purified by SiO2 column (elution: cyclohexane followed by EtOAc)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C(C(=O)OC)(C)CCCBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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